Swertianolin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

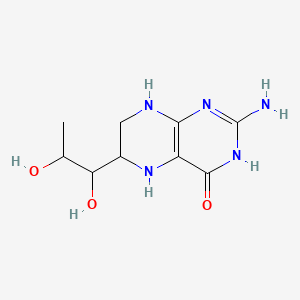

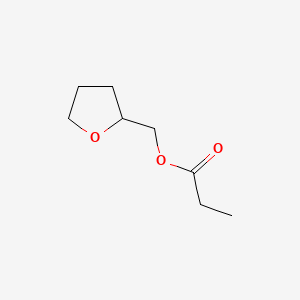

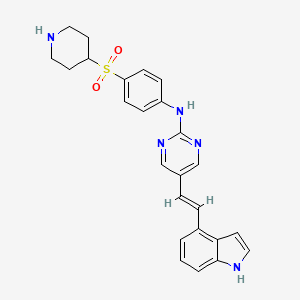

Swertianolin is a xanthone that is bellidifolin in which a beta-D-glucopyranosyl residue is attached at position O-8 via a glycosidic linkage . It is isolated particularly from Gentiana campestris and Gentiana germanica . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antioxidant, and a plant metabolite .

Molecular Structure Analysis

The molecular formula of Swertianolin is C20H20O11 . The optimized mass transition ion pairs (m/z) for quantitation were 435.1/272.0 . The IUPAC name is 1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one .Chemical Reactions Analysis

A sensitive and rapid LC-MS/MS method has been developed and validated for quantifying Swertianolin in rat plasma using rutin as an internal standard (IS) . Following liquid–liquid extraction with ethyl acetate, chromatographic separation for Swertianolin was achieved on a C18 column .Applications De Recherche Scientifique

Immune Dysfunction in Sepsis

- Application Summary: Swertianolin has been found to ameliorate immune dysfunction in sepsis by blocking the immunosuppressive function of myeloid-derived suppressor cells (MDSCs) .

- Methods of Application: A murine sepsis model was established by cecal ligation and perforation (CLP), according to the Minimum Quality Threshold in Pre-Clinical Sepsis Studies (MQTiPSS) guidelines . The bone marrow and spleen of the mice were collected at various time points after sepsis induction, and the proportions of monocytic-MDSCs (M-MDSCs; CD11b+LY6G-LY6Chi) and granulocytic-MDSCs (G-MDSC, CD11b+ Ly6G+ Ly6Clow) were analyzed by flow cytometry .

- Results: G-MDSCs and M-MDSCs increased acutely after sepsis with high levels sustained over a long period of time . Swertianolin reduced significantly interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase production in MDSCs, while reducing MDSC proliferation and promoting MDSC differentiation into dendritic cells . Swertianolin also improved T-cell activity by blocking the immunosuppressive effect of MDSCs .

Anti-Helicobacter pylori Activity

- Application Summary: Swertianolin has been found to have anti-Helicobacter pylori activity .

- Methods of Application: A preliminary screening revealed that a methanolic extract of swertia herb demonstrated anti-H. pylori activity . The dried extract was dissolved in water and partitioned with n-hexane, ethyl acetate, and n-butanol, successively . The part soluble in ethyl acetate showed effective anti-H. pylori activity, and two compounds, swertianolin and isoorientin, were isolated .

- Results: The IC50 values of swertianolin, isoorientin, and amoxicillin (AMPC) which is used as positive control were 6.1, 177.0, and 0.044 μM, respectively . The minimum bactericidal concentration (MBC) values of swertianolin and AMPC were 91.7 and 0.21 μM, respectively . The MBC of isoorientin could not be determined . Furthermore, synergy was observed when swertianolin was used in combination with AMCP .

Hepatoprotective Activity

- Application Summary: Swertia, commonly known as ‘Chirata’ in indigenous systems of medicine, are used for treatment of a variety of ailments including liver disorders . The major bioactives of Swertia are xanthones, however, other secondary metabolites such as flavonoids, iridoid glycosides and triterpenoids are also active constituents of this genus . These secondary metabolites played significant role in biological activities such as hepatoprotective .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

Anti-Inflammatory Activity

- Application Summary: Swertia, commonly known as ‘Chirata’ in indigenous systems of medicine, are used for treatment of a variety of ailments including inflammation . The major bioactives of Swertia are xanthones, however, other secondary metabolites such as flavonoids, iridoid glycosides and triterpenoids are also active constituents of this genus . These secondary metabolites played significant role in biological activities such as anti-inflammatory .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

Anticarcinogenic Activity

- Application Summary: Swertia, commonly known as ‘Chirata’ in indigenous systems of medicine, are used for treatment of a variety of ailments including cancer . The major bioactives of Swertia are xanthones, however, other secondary metabolites such as flavonoids, iridoid glycosides and triterpenoids are also active constituents of this genus . These secondary metabolites played significant role in biological activities such as anticarcinogenic .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

Antimalarial Activity

- Application Summary: Swertia, commonly known as ‘Chirata’ in indigenous systems of medicine, are used for treatment of a variety of ailments including malaria . The major bioactives of Swertia are xanthones, however, other secondary metabolites such as flavonoids, iridoid glycosides and triterpenoids are also active constituents of this genus . These secondary metabolites played significant role in biological activities such as antimalarial .

- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results: The specific results or outcomes obtained for this application are not detailed in the source .

Orientations Futures

Swertianolin has shown promise in ameliorating immune dysfunction in sepsis via blocking the immunosuppressive function of MDSCs . Future research aims to continue conducting an in-depth research to clarify the target and mechanism of action of Swertianolin in additional in vitro and in vivo assays .

Propriétés

Numéro CAS |

23445-00-3 |

|---|---|

Nom du produit |

Swertianolin |

Formule moléculaire |

C20H20O11 |

Poids moléculaire |

436.4 g/mol |

Nom IUPAC |

5,8-dihydroxy-3-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |

InChI |

InChI=1S/C20H20O11/c1-28-7-4-10-14(16(25)13-8(22)2-3-9(23)19(13)29-10)11(5-7)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1 |

Clé InChI |

CYNUMZCJGCZYTD-DIKOWXHZSA-N |

SMILES isomérique |

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C=CC(=C4O2)O)O |

SMILES |

O=C1C2=C(OC3=C1C(O)=CC=C3O)C=C(OC)C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O |

SMILES canonique |

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C=CC(=C4O2)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Swertianolin; CCRIS 5474; CCRIS-5474 CCRIS5474. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)

![(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B1682783.png)

![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B1682786.png)